molecular formula C12H11ClO2 B3278791 (1-(4-Chlorophenyl)cycloprop-2-en-1-yl)methyl acetate CAS No. 682760-59-4

(1-(4-Chlorophenyl)cycloprop-2-en-1-yl)methyl acetate

Cat. No.: B3278791
CAS No.: 682760-59-4
M. Wt: 222.67 g/mol
InChI Key: FZIAOEBQJDKSID-UHFFFAOYSA-N
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Description

(1-(4-Chlorophenyl)cycloprop-2-en-1-yl)methyl acetate is an organic compound with the molecular formula C12H11ClO2 and a molecular weight of 222.67 g/mol It is characterized by the presence of a cyclopropene ring substituted with a 4-chlorophenyl group and an acetate ester group

Preparation Methods

The synthesis of (1-(4-Chlorophenyl)cycloprop-2-en-1-yl)methyl acetate typically involves the following steps:

Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of catalysts and specific reaction conditions to enhance efficiency.

Chemical Reactions Analysis

(1-(4-Chlorophenyl)cycloprop-2-en-1-yl)methyl acetate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reduction reactions can convert the compound into alcohols or alkanes. Typical reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: The acetate group can be substituted with other functional groups through nucleophilic substitution reactions.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

(1-(4-Chlorophenyl)cycloprop-2-en-1-yl)methyl acetate has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (1-(4-Chlorophenyl)cycloprop-2-en-1-yl)methyl acetate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

(1-(4-Chlorophenyl)cycloprop-2-en-1-yl)methyl acetate can be compared with other similar compounds, such as:

Properties

IUPAC Name

[1-(4-chlorophenyl)cycloprop-2-en-1-yl]methyl acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11ClO2/c1-9(14)15-8-12(6-7-12)10-2-4-11(13)5-3-10/h2-7H,8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FZIAOEBQJDKSID-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OCC1(C=C1)C2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11ClO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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